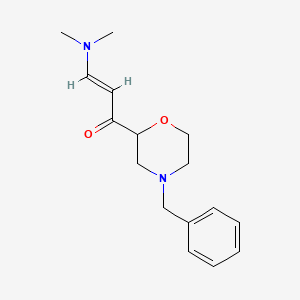

1-(4-Benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one

Description

1-(4-Benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one is an enaminone derivative characterized by a benzyl-substituted morpholine ring attached to the α-position of the enaminone core. Enaminones are α,β-unsaturated ketones with a conjugated amine group, making them versatile intermediates in organic synthesis and drug discovery.

Properties

CAS No. |

1807891-11-7 |

|---|---|

Molecular Formula |

C16H22N2O2 |

Molecular Weight |

274.36 g/mol |

IUPAC Name |

1-(4-benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one |

InChI |

InChI=1S/C16H22N2O2/c1-17(2)9-8-15(19)16-13-18(10-11-20-16)12-14-6-4-3-5-7-14/h3-9,16H,10-13H2,1-2H3 |

InChI Key |

QACTWVQKHSEYLU-UHFFFAOYSA-N |

SMILES |

CN(C)C=CC(=O)C1CN(CCO1)CC2=CC=CC=C2 |

Canonical SMILES |

CN(C)C=CC(=O)C1CN(CCO1)CC2=CC=CC=C2 |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated benzyl compound under basic conditions.

Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a substitution reaction using dimethylamine.

Formation of the Prop-2-en-1-one Moiety: The final step involves the formation of the prop-2-en-1-one moiety through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.

Industry: Use in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or neurotransmission.

Comparison with Similar Compounds

Key Observations :

- The target compound’s benzylmorpholinyl group distinguishes it from smaller substituents like thiophene or phenyl. Its synthesis likely involves coupling morpholine derivatives with enaminone precursors, similar to the Biginelli method used for 4-morpholinophenyl analogs .

- Substituents with electron-withdrawing groups (e.g., 4-nitrophenyl) require harsher conditions, while heterocycles (e.g., benzothiophene) often employ transition-metal catalysis .

Spectroscopic and Crystallographic Properties

Table 2: Comparative Spectroscopic Data

Insights :

- The enaminone core typically shows a conjugated C=O stretch near 1640–1660 cm⁻¹ and C=C stretches at ~1590 cm⁻¹ in IR spectra .

- Crystallographic studies for bromophenyl analogs confirm planar geometry, stabilized by intramolecular hydrogen bonds . The target compound’s benzylmorpholinyl group may introduce torsional strain, affecting crystal packing.

Table 3: Reported Bioactivities of Selected Analogs

Comparison with Target Compound :

- The benzyl group could modulate interactions with hydrophobic enzyme pockets, similar to MAO inhibitors in .

Biological Activity

1-(4-Benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one, also known by its IUPAC name (E)-1-(4-benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one, is a synthetic organic compound with potential therapeutic applications. Its unique molecular structure and properties make it a candidate for various biological activities, including antimicrobial and anticancer effects.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₁₆H₂₂N₂O₂ |

| Molecular Weight | 274.36 g/mol |

| MDL No. | MFCD28246294 |

| PubChem CID | 91662818 |

| Appearance | Powder |

| Storage Temperature | Room Temperature (RT) |

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent research has highlighted the compound's effectiveness against various bacterial strains, particularly those listed on the WHO priority list such as Acinetobacter baumannii and Pseudomonas aeruginosa. These pathogens are notorious for their resistance to multiple antibiotics, making novel treatments essential.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazole, including compounds similar to this compound, exhibited significant antibacterial activity. The minimum inhibitory concentrations (MICs) against Acinetobacter baumannii were notably low, suggesting a strong potential for development as an antibacterial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Cancer Cell Line Studies

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, tests on human breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, alongside increased markers of apoptosis such as caspase activation .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its activity may be linked to its ability to interact with specific cellular targets involved in signaling pathways related to cell growth and survival.

Safety and Toxicity

Safety data regarding this compound is currently limited. As with many synthetic compounds, further toxicological studies are necessary to evaluate its safety profile comprehensively. Researchers are encouraged to conduct thorough assessments before advancing to clinical trials.

Q & A

Q. What are the established synthetic routes for 1-(4-Benzylmorpholin-2-yl)-3-(dimethylamino)prop-2-en-1-one, and how are reaction conditions optimized?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation , where a ketone reacts with an aldehyde or its equivalent (e.g., dimethylformamide-dimethyl acetal, DMF-DMA) under basic or solvent-free conditions. For example:

- Microwave-assisted synthesis (e.g., 70–100°C, 15–30 min) improves yield and reduces side reactions compared to traditional reflux methods .

- Solvent choice (e.g., ethanol, DMF) and stoichiometric ratios of reagents (e.g., 1:1.4 ketone-to-DMF-DMA) are critical for regioselectivity .

- Post-synthesis purification often employs silica gel chromatography with gradients of petroleum ether/ethyl acetate (e.g., 20:1 ratio) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent effects. For instance, the enone proton (CH=C) appears as a doublet at δ 5.6–7.9 ppm (J = 12–15 Hz), while dimethylamino protons resonate as singlets at δ 2.9–3.2 ppm .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₂₁N₂O₂: 285.1603; observed: 285.1608) .

- Melting Point : Determined via differential scanning calorimetry (DSC) to assess purity (e.g., 85–86°C for crystalline derivatives) .

Advanced Research Questions

Q. How do solvent and electrochemical conditions influence regioselectivity in C(sp³)-H bond activation for prop-2-en-1-one derivatives?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in electrochemical C-H activation, favoring chromone derivatives, while non-polar solvents (e.g., toluene) promote alternative pathways .

- Electrochemical Tuning : Controlled potential (e.g., 1.2–1.5 V) and electrolyte choice (e.g., TBAPF₆) enhance selectivity for C3-functionalization over competing reactions .

Q. What computational methods predict the nonlinear optical (NLO) properties of enone derivatives?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to evaluate hyperpolarizability (β) and dipole moments. Extended π-conjugation (e.g., anthracene substituents) enhances NLO responses .

- Excited-State Dynamics : Time-dependent DFT (TD-DFT) analyzes charge transfer transitions (e.g., 400–600 nm absorption bands) linked to intramolecular charge transfer (ICT) .

Q. How can researchers resolve discrepancies in NMR data caused by substituent effects?

Methodological Answer:

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotameric splitting) by analyzing spectra at 25°C vs. −40°C .

- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., aromatic protons near electron-withdrawing groups like CF₃) .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify substituent-induced shifts .

Structural and Crystallographic Analysis

Q. What are the best practices for determining crystal structures of morpholinyl-containing enones?

Methodological Answer:

- X-ray Diffraction : Use SHELXL for refinement, ensuring high-resolution data (≤ 0.8 Å). Key parameters include:

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···O contacts) to explain packing motifs .

Experimental Design for Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.